Canagliflozin - 842133-18-0

Canagliflozin

Catalog Number: EVT-262588
CAS Number: 842133-18-0
Molecular Formula: C24H25FO5S
Molecular Weight: 444.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Canagliflozin is a synthetic organic compound classified as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. [] While clinically used to improve glycemic control in patients with type 2 diabetes mellitus, its role in scientific research extends beyond its therapeutic applications. Research has explored its potential in various fields, including cardiovascular health, kidney disease, non-alcoholic fatty liver disease, and even Alzheimer's disease. [, , , ]

Metformin

    Compound Description: Metformin is a biguanide class antihyperglycemic agent widely used as a first-line treatment for type 2 diabetes mellitus (T2DM) []. It works primarily by decreasing hepatic glucose production [].

    Relevance: Metformin is frequently co-administered with canagliflozin in the treatment of T2DM [, , , , , , ]. Several studies investigated the efficacy and safety of canagliflozin in combination with metformin compared to metformin alone or in combination with other antidiabetic drugs [, , , ]. Additionally, one study specifically examined the drug-drug interaction potential between canagliflozin and metformin, finding no significant interactions [].

Sitagliptin

    Compound Description: Sitagliptin belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of antidiabetic medications [, ]. It works by increasing the levels of incretin hormones, which stimulate insulin secretion and suppress glucagon secretion in a glucose-dependent manner [].

    Relevance: Sitagliptin serves as a comparator to canagliflozin in multiple studies evaluating the efficacy, safety, and attainment of diabetes-related quality measures [, , , ]. These studies aim to compare the therapeutic benefits and side effect profiles of these two drugs with distinct mechanisms of action for managing T2DM.

Glimepiride

    Compound Description: Glimepiride is a sulfonylurea class antidiabetic drug that stimulates insulin secretion from pancreatic β-cells [, , , ].

    Relevance: Glimepiride is included as an active comparator in several clinical trials evaluating the efficacy and safety of canagliflozin [, , ]. These studies compare the long-term glycemic control, weight loss, and adverse event profiles of canagliflozin with those of glimepiride. Additionally, the potential for hypoglycemia, a known side effect of sulfonylureas, is often a key point of comparison between canagliflozin and glimepiride in these studies [, , ].

Empagliflozin

    Compound Description: Empagliflozin is another SGLT2 inhibitor, like canagliflozin, that lowers blood glucose levels by increasing urinary glucose excretion [].

    Relevance: Empagliflozin is often compared with canagliflozin in terms of their efficacy, safety, and cost-effectiveness as SGLT2 inhibitors []. Head-to-head comparisons and indirect treatment comparisons help to determine the relative benefits and drawbacks of these two drugs within the same therapeutic class.

Dapagliflozin

    Compound Description: Dapagliflozin is another SGLT2 inhibitor that lowers blood glucose by increasing urinary glucose excretion, similar to canagliflozin [].

    Relevance: Dapagliflozin is included in comparative analyses with canagliflozin, particularly regarding their efficacy, safety, and cost-effectiveness as SGLT2 inhibitors []. These comparisons aim to provide a broader perspective on the relative merits and limitations of different drugs within this class.

α-Methyl-d-glucopyranoside

    Compound Description: α-Methyl-d-glucopyranoside is a non-metabolizable glucose analog that is transported by SGLTs but does not undergo further metabolism [].

    Relevance: This compound is used as a tool to study the interaction of canagliflozin with SGLT1 and SGLT2 []. Researchers use α-methyl-d-glucopyranoside to investigate the inhibition kinetics and transport characteristics of canagliflozin at the cellular level.

Penicillin

    Compound Description: Penicillin is a β-lactam antibiotic that inhibits bacterial cell wall synthesis [].

    Relevance: One study investigated the combined antibacterial effect of canagliflozin and penicillin against methicillin-resistant Staphylococcus aureus (MRSA) []. The research aimed to explore the potential synergistic effect of these two drugs with different mechanisms of action against this clinically significant pathogen.

Doxycycline

    Compound Description: Doxycycline is a tetracycline antibiotic that inhibits bacterial protein synthesis [].

    Relevance: Doxycycline serves as a comparator to penicillin in assessing the combined antibacterial effect of canagliflozin with antibiotics against MRSA []. This comparison helps to understand if the interaction between canagliflozin and antibiotics is specific to β-lactams or applies to other antibiotic classes as well.

Omega-3 fatty acid

    Compound Description: Omega-3 fatty acids are polyunsaturated fatty acids with various health benefits, including potential anti-inflammatory effects [].

    Relevance: A study explored the combined effects of canagliflozin and omega-3 fatty acids on insulin resistance, cardiac biomarkers, and inflammation in a rat model of type 2 diabetes []. This research aimed to investigate the potential synergistic or additive effects of these two compounds in managing diabetes and its complications.

Synthesis Analysis

Methods and Technical Details

The synthesis of canagliflozin involves several key steps, typically starting from simple organic precursors. One notable method involves the use of a Friedel-Crafts acylation reaction followed by various coupling reactions.

  1. Initial Reaction: The synthesis begins with the reaction of thiophene derivatives with acid chlorides to form intermediates via Friedel-Crafts acylation.
  2. Coupling Reactions: Following this, palladium-catalyzed coupling reactions are employed to introduce aromatic groups.
  3. Final Steps: The final steps often include borylation reactions to form the desired canagliflozin structure, with yields reported as high as 86% for certain intermediates .

A different approach utilizes a catalytic hydrogenation process that is more environmentally friendly compared to traditional methods involving toxic reagents. This method has been noted for its efficiency and safety, yielding purities above 99% .

Molecular Structure Analysis

Structure and Data

Canagliflozin has a complex molecular structure characterized by the following components:

  • Molecular Formula: C24H25F4O5S
  • Molecular Weight: Approximately 445.5 g/mol
  • Structural Features: The structure includes a thiophene ring, a benzene ring, and a glucopyranosyl moiety, which are crucial for its biological activity.

The three-dimensional arrangement of atoms in canagliflozin contributes significantly to its function as a sodium-glucose co-transporter 2 inhibitor.

Chemical Reactions Analysis

Reactions and Technical Details

Canagliflozin undergoes several chemical reactions during its synthesis:

  1. Friedel-Crafts Acylation: This reaction introduces acyl groups into aromatic systems using acid chlorides and Lewis acids as catalysts.
  2. Palladium-Catalyzed Coupling: This step involves cross-coupling reactions that form carbon-carbon bonds between various aromatic systems.
  3. Borylation: The introduction of boron-containing groups is performed using bis(pinacolato)diboron in the presence of palladium catalysts, which is critical for forming the final compound .

These reactions are typically monitored using thin layer chromatography or high-performance liquid chromatography to ensure product purity and yield.

Mechanism of Action

Process and Data

The primary mechanism of action for canagliflozin is the inhibition of sodium-glucose co-transporter 2 in the proximal renal tubules. By blocking this transporter:

  • Glucose Reabsorption: Canagliflozin reduces glucose reabsorption from urine back into the bloodstream.
  • Increased Glucose Excretion: As a result, excess glucose is excreted in urine, leading to lower blood sugar levels.
  • Additional Effects: This mechanism also promotes osmotic diuresis, which may aid in weight loss and reduce blood pressure .

Clinical studies have demonstrated that canagliflozin effectively lowers hemoglobin A1c levels in patients with type 2 diabetes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Canagliflozin exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: It is sparingly soluble in water but soluble in organic solvents such as dimethyl sulfoxide.
  • Stability: The compound is stable under normal conditions but should be protected from light and moisture to maintain its efficacy.

The melting point of canagliflozin has been reported around 150-160 °C, indicating its thermal stability under standard laboratory conditions .

Applications

Scientific Uses

  • Cardiovascular Health: Studies suggest that canagliflozin may reduce cardiovascular risks associated with diabetes.
  • Weight Management: Its role in promoting weight loss makes it a candidate for obesity treatment.
  • Potential Antimicrobial Properties: Recent investigations have looked into its effects against certain bacterial strains when modified into derivatives .
Molecular Pharmacology of Canagliflozin

Sodium-Glucose Co-Transporter 2 (SGLT2) Inhibition Mechanisms

Structural Basis of SGLT2 Binding and Selectivity

Canagliflozin ((1S)-1,5-anhydro-1-C-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-D-glucitol) is a C-aryl glucoside inhibitor that binds competitively and reversibly to the human SGLT2 transporter. Cryo-electron microscopy (cryo-EM) studies reveal that canagliflozin binds to the outward-facing conformation of SGLT2, stabilized by the essential auxiliary subunit MAP17 (PDZK1P1). The drug occupies the glucose-binding pocket within the transmembrane domain, forming critical interactions with residues Q457, S287, H80, and N75 through hydrogen bonding and hydrophobic interactions with its thiophene and fluorophenyl moieties [2]. This binding prevents sodium-dependent conformational changes necessary for glucose translocation.

Canagliflozin exhibits approximately 200-fold selectivity for SGLT2 over SGLT1, with inhibition constants (Ki) of 2.2–5.6 nM for human SGLT2 versus 555–910 nM for human SGLT1 [6] [8]. This selectivity arises from structural differences in the substrate-binding pocket: SGLT2 possesses a larger hydrophobic cavity that accommodates the lipophilic aglycone moiety of canagliflozin, while SGLT1 has a narrower, more polar pocket that impedes optimal binding [2]. Unlike O-glucosides (e.g., phlorizin), canagliflozin's C-glucoside structure confers resistance to intestinal β-glucosidases, enhancing metabolic stability and oral bioavailability [2].

Table 1: Structural Binding Characteristics of Canagliflozin

Structural FeatureInteraction with SGLT2Functional Consequence
C-glucoside linkageResists enzymatic cleavageEnhanced metabolic stability
Thiophene-fluorophenyl groupHydrophobic interactions with Val98, Phe453High-affinity binding (Ki = 2.2–5.6 nM)
Hydroxyl groupsHydrogen bonding with Gln457, Ser287Competitive inhibition of glucose binding
Methylphenyl moietyFits SGLT2-specific hydrophobic pocketSelectivity over SGLT1 (∼200-fold)

Dual Inhibition of SGLT1 and SGLT2: Comparative Pharmacodynamics

While canagliflozin is primarily selective for SGLT2, its modest inhibition of SGLT1 (IC₅₀ = 555–663 nM) becomes pharmacologically relevant at clinical doses (100–300 mg/day). Intestinal SGLT1 inhibition delays glucose absorption, reducing postprandial hyperglycemia without causing complete glucose malabsorption. This dual activity is evidenced by a 20–30% greater reduction in postprandial glucose excursions compared to selective SGLT2 inhibitors [5] [6].

Renally, canagliflozin inhibits 90% of glucose reabsorption via SGLT2 blockade in the S1/S2 segments of the proximal tubule. The residual glucose load is partially compensated by SGLT1-mediated reabsorption in the S3 segment, limiting maximal glucosuria to approximately 100 g/day in patients with type 2 diabetes mellitus (T2DM). Kinetic studies demonstrate competitive inhibition for both transporters, but canagliflozin's dissociation rate from SGLT2 is significantly slower than from SGLT1, accounting for its durable renal effects [6] [8].

Table 2: Pharmacodynamic Comparison of SGLT2 vs. SGLT1 Inhibition

ParameterSGLT2 InhibitionSGLT1 Inhibition
Primary SiteRenal proximal tubule (S1/S2 segments)Intestinal epithelium, renal S3 segment
Glucose Reabsorption Reduced∼90% of filtered load<10% of filtered load (kidney)
IC₅₀ (nM)2.2–5.6555–910
Clinical Effect24-hour glucosuria (70–100 g/day)Delayed intestinal glucose absorption
Binding KineticsSlow dissociation (t₁/₂ >10 h)Rapid dissociation

Pharmacokinetic Profiling

Absorption Dynamics and Bioavailability Variability

Canagliflozin is rapidly absorbed after oral administration, achieving peak plasma concentrations (Cₘₐₓ) within 1–2 hours. Its absolute oral bioavailability is 65%, unaffected by high-fat meals, though administration before the first meal optimizes postprandial glucose control. The steady-state volume of distribution (83.5 L) indicates extensive tissue distribution. Plasma protein binding is 99%, primarily to albumin, limiting glomerular filtration of the unbound fraction. Linear dose-proportional exposure is observed from 50–1600 mg, with steady-state concentrations achieved within 4–5 days of daily dosing [4] [7] [10].

Hepatic Metabolism Pathways: UGT1A9 and UGT2B4-Mediated Glucuronidation

Canagliflozin undergoes extensive hepatic metabolism (>99%) via uridine diphosphate-glucuronosyltransferase (UGT) enzymes, primarily UGT1A9 and UGT2B4, forming two inactive O-glucuronide metabolites: M7 (UGT1A9-mediated) and M5 (UGT2B4-mediated). Cytochrome P450 (CYP) 3A4 contributes minimally to metabolism (∼7%). No clinically relevant drug interactions occur with UGT inhibitors or inducers, though rifampin (a UGT inducer) reduces canagliflozin exposure by 20–30%, warranting glycemic monitoring [4] [7] [10].

Table 3: Canagliflozin Metabolism Pathways

MetaboliteForming EnzymeActivityExcretion PathwayRelative Abundance
M7UGT1A9InactiveUrine (30–41%)∼80% of metabolites
M5UGT2B4InactiveUrine (20–25%)∼15% of metabolites
Parent-ActiveUrine (<1%)Negligible

Renal Excretion Patterns and Impact of Glomerular Filtration Rate

Renal clearance of unchanged canagliflozin is low (1.30–1.55 mL/min) due to extensive protein binding and metabolism. After a radiolabeled dose, 33% of radioactivity is excreted renally (primarily as M7 and M5), and 41.5% is recovered fecally as unchanged drug. The terminal half-life (t₁/₂) is 10.6–13.1 hours, supporting once-daily dosing [4] [7].

Renal impairment significantly alters pharmacokinetics:

  • Mild–Moderate Impairment (eGFR 45–<60 mL/min/1.73m²): Systemic exposure increases by 30–50%, but efficacy declines due to reduced filtered glucose. Dosing is limited to 100 mg/day.
  • Severe Impairment (eGFR <30 mL/min/1.73m²): Exposure increases by >100%, with minimal glucosuria. Contraindicated for initiation but may be continued at 100 mg/day for established cardiorenal benefits if albuminuria >300 mg/day [3] [10]. Hepatic impairment does not affect pharmacokinetics.

Pharmacodynamic Interactions

Insulin-Independent Glycemic Control Mechanisms

Canagliflozin lowers blood glucose through insulin-independent mechanisms:

  • Reduced Renal Threshold for Glucose (RTG): Suppresses RTG from ∼240 mg/dL to 70–90 mg/dL, inducing glucosuria of 70–100 g/day (∼400 kcal/day). This effect is dose-dependent, with 300 mg providing near-maximal RTG suppression over 24 hours [5] [10].
  • Improved β-Cell Function: By alleviating glucotoxicity, canagliflozin enhances first-phase insulin secretion and insulin sensitivity (HOMA2-%S).
  • Increased Endogenous Glucose Production (EGP): Compensatory EGP rise occurs but is offset by urinary glucose excretion (UGE), resulting in net glycemic lowering [5] [8].

These mechanisms reduce HbA1c by 0.7–1.0% without hypoglycemia risk in monotherapy, as the insulin secretion remains glucose-dependent [1] [3].

Osmotic Diuresis and Natriuresis: Electrolyte Homeostasis Effects

SGLT2 inhibition increases urinary sodium excretion (∼100 mmol/day) and osmotic water loss (∼400 mL/day) via:

  • Natriuresis: Reduced sodium reabsorption in the proximal tubule increases distal sodium delivery, suppressing tubuloglomerular feedback (TGF) and downregulating Na+/H+ exchanger isoform 3 (NHE3) expression [9] [10].
  • Osmotic Diuresis: Glucosuria (∼70–100 g/day) obligates water excretion, reducing plasma volume by 7–10%.

This dual effect lowers systolic blood pressure by 3–5 mmHg and reduces intraglomerular pressure, contributing to cardiorenal protection. Electrolyte changes include modest increases in serum magnesium (∼0.1–0.3 mg/dL) and phosphate (∼0.2–0.3 mg/dL), with no significant changes in potassium or calcium [9] [10].

Table 4: Electrolyte and Fluid Changes with Canagliflozin

ParameterChange from BaselineMechanismTime Course
Urinary Sodium↑ 30–40 mmol/daySGLT2/NHE3 inhibitionPeak at Day 1, normalizes by Day 14
Urine Volume↑ 100–400 mL/dayOsmotic diuresis (glucosuria)Transient (Day 1–3)
Hematocrit↑ 1.5–3.0%Plasma volume contractionSustained during treatment
Serum Magnesium↑ 0.1–0.3 mg/dLReduced renal excretionSustained during treatment
Serum Phosphate↑ 0.2–0.3 mg/dLReduced renal excretion, metabolic adjustmentsSustained during treatment

Properties

CAS Number

842133-18-0

Product Name

Canagliflozin

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C24H25FO5S

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1

InChI Key

XTNGUQKDFGDXSJ-ZXGKGEBGSA-N

SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F

Solubility

almost insoluble
Practically insoluble in aqueous media from pH 1.1 to pH 12.9 /Canagliflozin hemihydrate/

Synonyms

1-(Glucopyranosyl)-4-methyl-3-(5-(4-fluorophenyl)-2-thienylmethyl)benzene - T777973
canagliflozin
Canagliflozin Hemihydrate
Canagliflozin, Anhydrous
Invokana

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.